(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester
Overview
Description
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an amino group, a tert-butyl group, and a carbamic acid ester moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-amino-4-tert-butylphenol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4-tert-butyl-phenyl)-carbamic acid methyl ester
- (3-Amino-4-tert-butyl-phenyl)-carbamic acid ethyl ester
- (3-Amino-4-tert-butyl-phenyl)-carbamic acid isopropyl ester
Uniqueness
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester is unique due to its specific tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it more resistant to hydrolysis and suitable for applications where stability is crucial.
Properties
IUPAC Name |
tert-butyl N-(3-amino-4-tert-butylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)11-8-7-10(9-12(11)16)17-13(18)19-15(4,5)6/h7-9H,16H2,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYSYSOBIFEYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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